molecular formula C8H13N3 B13109796 3,6-Diethylpyrazin-2-amine CAS No. 74152-23-1

3,6-Diethylpyrazin-2-amine

Cat. No.: B13109796
CAS No.: 74152-23-1
M. Wt: 151.21 g/mol
InChI Key: NDALDSRMTRHMBD-UHFFFAOYSA-N
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Description

3,6-Diethylpyrazin-2-amine is a heterocyclic aromatic amine with a pyrazine ring structure. This compound is characterized by the presence of two ethyl groups at the 3rd and 6th positions and an amino group at the 2nd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5,6-tetramethylpyrazine with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at elevated temperatures to facilitate the substitution of methyl groups with ethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes using continuous flow reactors. These methods ensure high yields and purity of the final product while minimizing the use of hazardous reagents and reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3,6-Diethylpyrazin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry due to its characteristic aroma.

Mechanism of Action

The mechanism of action of 3,6-Diethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 2nd position allows the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpyrazin-2-amine: Similar structure but with methyl groups instead of ethyl groups.

    2,3,5,6-Tetramethylpyrazine: A precursor in the synthesis of 3,6-Diethylpyrazin-2-amine.

    3,6-Diethyl-2,5-dimethylpyrazine: Another pyrazine derivative with additional methyl groups.

Uniqueness

This compound is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity compared to its methyl-substituted counterparts. The ethyl groups may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

3,6-diethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALDSRMTRHMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=N1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667857
Record name 3,6-Diethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74152-23-1
Record name 3,6-Diethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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